2-[(2-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl chloride with 3-methoxyaniline to form an intermediate, which is then cyclized with hydrazine hydrate and formic acid to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups, along with the triazole ring, allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H17ClN4O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H17ClN4O2/c1-24-14-7-4-6-13(9-14)19-10-16-20-17(23)22(21-16)11-12-5-2-3-8-15(12)18/h2-9,19H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
GUXMVRCBTWRAKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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